molecular formula C19H24Cl2N2O2 B11544116 N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide

Cat. No.: B11544116
M. Wt: 383.3 g/mol
InChI Key: KXUSQCFFGLQWAM-WSDLNYQXSA-N
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Preparation Methods

The synthesis of N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound forms stable complexes with transition metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]-3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYLCYCLOPROPANE-1-CARBOHYDRAZIDE include other Schiff base hydrazones such as:

Properties

Molecular Formula

C19H24Cl2N2O2

Molecular Weight

383.3 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H24Cl2N2O2/c1-4-5-10-25-14-8-6-13(7-9-14)12-22-23-18(24)17-15(11-16(20)21)19(17,2)3/h6-9,11-12,15,17H,4-5,10H2,1-3H3,(H,23,24)/b22-12+

InChI Key

KXUSQCFFGLQWAM-WSDLNYQXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

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